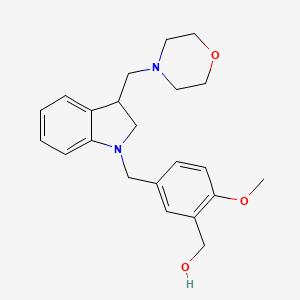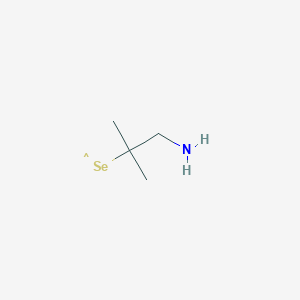
1-Amino-2-methylpropane-2-selenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-methylpropane-2-selenol is an organoselenium compound characterized by the presence of an amino group and a selenol group attached to a branched carbon chain
Méthodes De Préparation
The synthesis of 1-Amino-2-methylpropane-2-selenol can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpropane-2-thiol with selenium dioxide in the presence of a suitable catalyst. The reaction conditions typically include moderate temperatures and the use of an inert atmosphere to prevent oxidation of the selenol group. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1-Amino-2-methylpropane-2-selenol undergoes various chemical reactions, including:
Oxidation: The selenol group can be oxidized to form seleninic acid or selenoxide, depending on the oxidizing agent and reaction conditions.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Major products formed from these reactions include seleninic acid, selenoxide, and various substituted derivatives.
Applications De Recherche Scientifique
1-Amino-2-methylpropane-2-selenol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound is studied for its potential antioxidant properties and its role in redox biology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Amino-2-methylpropane-2-selenol involves its ability to participate in redox reactions. The selenol group can undergo oxidation and reduction, making it a versatile reagent in redox chemistry. The amino group can interact with various molecular targets, potentially influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
1-Amino-2-methylpropane-2-selenol can be compared with other similar compounds, such as:
2-Amino-2-methylpropan-1-ol: This compound has a hydroxyl group instead of a selenol group, making it less reactive in redox reactions.
2-Amino-2-methylpropane-2-thiol: This compound has a thiol group instead of a selenol group, which affects its chemical reactivity and biological properties.
2-Amino-2-methylpropan-1-thiol: Similar to the previous compound but with the thiol group attached to a different carbon atom. The uniqueness of this compound lies in its selenol group, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs.
Propriétés
Formule moléculaire |
C4H10NSe |
|---|---|
Poids moléculaire |
151.10 g/mol |
InChI |
InChI=1S/C4H10NSe/c1-4(2,6)3-5/h3,5H2,1-2H3 |
Clé InChI |
RFOVMHPKAMWJRG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN)[Se] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one](/img/structure/B13115251.png)
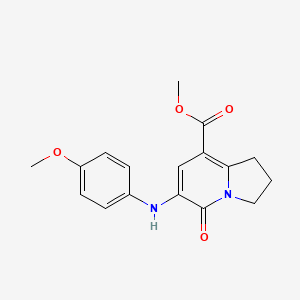
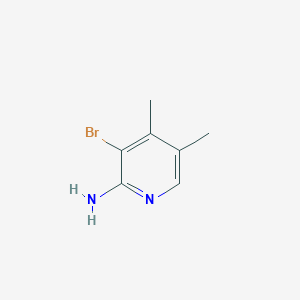
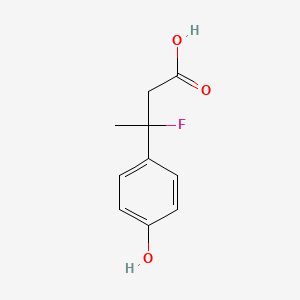
![[1,3]Oxathiolo[5,4-d]pyrimidine](/img/structure/B13115279.png)

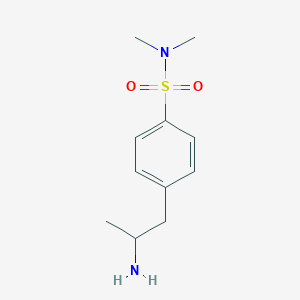
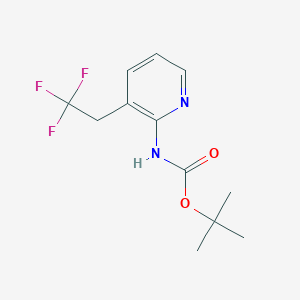
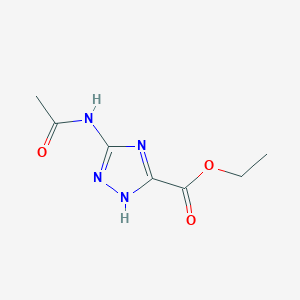

![2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine](/img/structure/B13115320.png)
![tert-butylN-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalicacid](/img/structure/B13115321.png)
